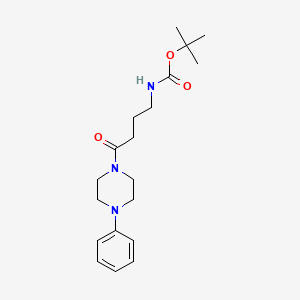

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

CAS No.:

Cat. No.: VC17914330

Molecular Formula: C19H29N3O3

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H29N3O3 |

|---|---|

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate |

| Standard InChI | InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24) |

| Standard InChI Key | SLGKXRRJZVYPAF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Introduction

Synthesis and Reaction Pathways

Key Synthesis Routes

The compound is typically synthesized via amide coupling between a carboxylic acid precursor and 4-phenylpiperazine. A representative method involves:

-

Activation of the Carboxylic Acid:

-

Deprotection (Optional):

Table 1: Representative Synthetic Conditions

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| EDCI, HOBt, 4-phenylpiperazine | DCM | 25°C | 85% | |

| TMSOTf, 2,6-dimethylpyridine | DCM | 0°C → 25°C | 72% |

Physical and Chemical Properties

Structural and Spectral Data

-

Molecular Weight: 347.45 g/mol.

-

Solubility: Soluble in DCM, THF; sparingly soluble in water (<1 mg/mL) .

-

NMR (¹H):

Table 2: Comparative Physicochemical Data

| Property | Target Compound | tert-Butyl 4-Phenylpiperazine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₉H₂₉N₃O₃ | C₁₅H₂₀N₂O₂ |

| Melting Point | Not reported | 92–94°C |

| LogP (Predicted) | 3.2 | 2.8 |

Pharmacological Applications

Role in Drug Development

-

Analgesic Intermediates: Structural analogs are utilized in synthesizing carbamoyloxy arylalkanoyl arylpiperazine analgesics, targeting G-protein-coupled receptors (GPCRs) .

-

Antipsychotics: Piperazine derivatives are key intermediates in drugs like cariprazine, a D₃/D₂ receptor partial agonist .

Table 3: Bioactivity of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume